molecular formula C10H9ClN2O B2976696 (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile CAS No. 1013061-60-3

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile

Cat. No.: B2976696
CAS No.: 1013061-60-3
M. Wt: 208.65
InChI Key: BGWCMVGFWQHBBW-NTUHNPAUSA-N
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Description

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a methoxyimino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a nitrile-forming reaction, often using reagents such as sodium cyanide or other cyanating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-2-(4-fluorophenyl)-3-(methoxyimino)propanenitrile
  • (3E)-2-(4-bromophenyl)-3-(methoxyimino)propanenitrile
  • (3E)-2-(4-methylphenyl)-3-(methoxyimino)propanenitrile

Uniqueness

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Comparatively, the presence of different substituents (e.g., fluorine, bromine, methyl) in similar compounds can lead to variations in their properties and applications.

Properties

IUPAC Name

(3E)-2-(4-chlorophenyl)-3-methoxyiminopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,7,9H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCMVGFWQHBBW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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